2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride
Descripción
Structural Characterization and Chemical Identity
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic name is 2-[2-(3-methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride . This nomenclature reflects its structural hierarchy:
- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.
- Substituents :
- Ethynyl group (-C≡CH) at position 2.
- 3-Methoxyphenyl group attached to the ethynyl moiety.
- Methyl group at position 6.
- Hydrochloride counterion : Protonates the pyridine nitrogen, forming a pyridinium salt.
The molecular formula is C₁₅H₁₄ClNO , with a molecular weight of 259.73 g/mol (hydrochloride salt) and 223.27 g/mol for the free base (parent compound).
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Hydrochloride salt | C₁₅H₁₄ClNO | 259.73 |
| Free base | C₁₅H₁₃NO | 223.27 |
Crystallographic Structure Determination via X-ray Diffraction
The crystal structure of the parent compound (without hydrochloride) was resolved in complex with metabotropic glutamate receptor 5 (mGluR5) at 2.2 Å resolution (PDB ID: 6FFI). Key structural insights include:
- Pyridine ring geometry : Planar, with the nitrogen protonated in the hydrochloride form.
- Ethynyl bridge : A rigid triple bond (-C≡C-) connecting the pyridine and 3-methoxyphenyl groups.
- 3-Methoxyphenyl orientation : The methoxy group (-OCH₃) is positioned at the meta position relative to the ethynyl attachment.
In the crystal lattice, intermolecular interactions (e.g., hydrogen bonds between the pyridinium nitrogen and chloride ion) stabilize the structure.
| Structural Feature | Key Measurement (PDB 6FFI) |
|---|---|
| Bond lengths (ethynyl) | C≡C: ~1.20 Å |
| Pyridine N–Cl distance | ~3.2 Å (hydrogen bond) |
| Planarity of aromatic rings | Deviation <0.1 Å |
Spectroscopic Identification Methods: NMR, IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR spectra confirm the compound’s structure:
- 1H NMR (DMSO-d₆/CD₃OD) :
- 13C NMR :
Infrared (IR) Spectroscopy
IR spectra highlight functional group vibrations:
- C≡C stretch : Strong absorption at 2210 cm⁻¹ .
- Methoxy C–O stretch : Peaks at 2800–2900 cm⁻¹ .
- Aromatic C–H stretches : Bands at 3050–3100 cm⁻¹ .
Mass Spectrometry (MS)
- Molecular ion peak : m/z 259.73 (M+H)⁺ for the hydrochloride salt.
- Fragmentation : Loss of HCl (m/z 259.73 → 223.27) and cleavage of the ethynyl–phenyl bond.
| Spectral Method | Key Data | Source |
|---|---|---|
| 1H NMR | δ 2.5 (CH₃), 3.8 (OCH₃), 7.2–7.8 (aromatic) | |
| IR | 2210 cm⁻¹ (C≡C), 2800–2900 cm⁻¹ (OCH₃) | |
| MS | m/z 259.73 (M+H)⁺, 223.27 (M–HCl)⁺ |
Tautomeric and Conformational Properties in Solid vs. Solvated States
Tautomerism
The compound does not exhibit tautomerism due to the absence of labile protons. The pyridine nitrogen is fully protonated in the hydrochloride form, and the ethynyl group lacks acidic hydrogen.
Conformational Flexibility
- Solid state : Rigidity imposed by the ethynyl bridge and aromatic rings. The crystal structure reveals fixed intermolecular interactions (e.g., Cl⁻–N+ hydrogen bonds).
- Solution state : Limited conformational freedom due to the triple bond. The 3-methoxyphenyl group may rotate freely around the ethynyl axis, but steric hindrance from the methyl group restricts rotation.
Propiedades
IUPAC Name |
2-[2-(3-methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVEMBFNIKUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735885 | |
| Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823198-78-3 | |
| Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Reaction Mechanism and Starting Materials
The Sonogashira coupling reaction is a cornerstone in the synthesis of arylacetylene derivatives, including 2-methyl-6-[(3-methoxyphenyl)ethynyl]pyridine. This method involves the palladium-catalyzed coupling of 2-methyl-6-bromopyridine with 3-methoxyphenylacetylene. The reaction proceeds via oxidative addition of the bromopyridine to the palladium catalyst, followed by transmetallation with the acetylene and reductive elimination to form the carbon-carbon bond.
Catalytic Systems and Reaction Conditions
Optimal catalytic systems typically employ tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) at concentrations of 2–5 mol%. Copper(I) iodide is often added as a co-catalyst to enhance reactivity. Bases such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are critical for neutralizing HBr byproducts, with anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) serving as preferred solvents. Reaction temperatures range from 60°C to 100°C, with completion achieved within 12–24 hours.
Table 1: Representative Sonogashira Reaction Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ (3 mol%) | Et₃N | THF | 80 | 78 |
| PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ | DMF | 100 | 85 |
| Pd/C (2 mol%) | Piperidine | Toluene | 90 | 72 |
Workup and Intermediate Isolation
Post-reaction, the mixture is typically filtered to remove palladium residues, followed by solvent evaporation under reduced pressure. The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 to 1:1). Recrystallization from ethanol or methanol yields the free base, 2-methyl-6-[(3-methoxyphenyl)ethynyl]pyridine, as a crystalline solid.
Hydrochloride Salt Formation
Acidification and Salt Precipitation
The free base is dissolved in anhydrous diethyl ether or dichloromethane, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. Alternatively, concentrated hydrochloric acid (37%) is added dropwise at 0°C. The resulting hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum. This step typically achieves >95% conversion efficiency.
Crystallization and Purity Enhancement
Recrystallization from a mixture of ethanol and acetone (2:1) enhances purity, yielding white crystalline needles with a melting point of 192–195°C. Analytical HPLC confirms purity levels exceeding 99%, with residual solvent content below 0.1% as per ICH guidelines.
Alternative Synthetic Pathways
Reductive Alkynylation Strategies
Emerging methods involve the use of nickel catalysts for alkyne transfer reactions. For instance, Ni(COD)₂/PCy₃ systems enable the coupling of 2-methyl-6-iodopyridine with 3-methoxyphenylacetylene at room temperature, albeit with moderate yields (65–70%). This approach reduces reliance on palladium but requires stringent anhydrous conditions.
Optimization Challenges and Research Advancements
Catalyst Recycling and Cost Reduction
Recent studies focus on immobilizing palladium catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), enabling three reaction cycles without significant activity loss. This innovation reduces catalyst costs by 40% while maintaining yields above 75%.
Solvent-Free and Green Chemistry Approaches
Microwave-assisted Sonogashira reactions under solvent-free conditions have achieved 82% yield in 30 minutes, compared to 24 hours under conventional heating. This method reduces energy consumption and waste generation, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Análisis De Reacciones Químicas
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt to enhance stability and solubility:
| Parameter | Details |
|---|---|
| Reagents | Ethanolic HCl (1 eq.) |
| Conditions | 0°C for 1 hour, followed by recrystallization (iPrOH:EtOH = 2:1) |
| Yield | 87% |
Key Observations :
- Protonation occurs at the pyridine nitrogen, stabilizing the compound for long-term storage.
Stability Under Acidic and Oxidative Conditions
MMPEP’s ethynyl moiety and methoxy group influence its stability:
Comparative Reactivity with Structural Analogs
MMPEP’s reactivity differs from related compounds due to its 3-methoxy substitution:
Critical Research Findings
Aplicaciones Científicas De Investigación
Neurological Research
Glutamate Receptor Studies
The compound serves as a crucial tool in studying glutamate receptors, which play a vital role in neurotransmission and synaptic plasticity. It acts as an agonist for these receptors, influencing neuronal signaling pathways that are essential for cognitive functions and memory formation .
Therapeutic Potential in Neurological Disorders
Research indicates that 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride may have therapeutic effects on various neurological disorders, including:
- Alzheimer's Disease : The compound's interaction with glutamate receptors can help mitigate symptoms associated with neurodegeneration.
- Parkinson's Disease : Its potential to modulate neurotransmitter activity may offer new avenues for treatment.
- Schizophrenia : The compound is being investigated for its ability to affect glutamatergic signaling, which is often dysregulated in schizophrenia .
Pain and Inflammation Research
The compound has been shown to be involved in pain and inflammation pathways, suggesting its potential as a candidate for developing new analgesics. By modulating receptor activity, it may help alleviate chronic pain conditions and reduce inflammation.
Pharmacological Insights
This compound is categorized under enzyme agonists and antagonists, highlighting its versatility in pharmacological applications. It is particularly relevant in:
- Addiction Studies : Understanding the mechanisms of addiction through its effects on neurotransmission.
- Cognitive Function Research : Investigating its role in learning and memory processes .
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 2-methyl-6-bromopyridine and 3-methoxyphenylacetylene.
- Reaction Conditions : Utilizing a palladium catalyst, potassium carbonate as a base, and tetrahydrofuran (THF) as the solvent.
- Purification Techniques : The final product is purified through recrystallization or column chromatography to obtain the hydrochloride salt form .
Case Study 1: Neurological Effects
A study demonstrated that 2-Methyl-6-(phenylethynyl)pyridine (a related compound) effectively inhibited metabotropic glutamate receptor subtype 5 (mGlu5), showcasing its potential in treating conditions like anxiety and depression through modulation of glutamate signaling pathways .
Case Study 2: Pain Management
Research on the compound's analgesic properties indicated its efficacy in reducing pain responses in animal models, suggesting a promising avenue for developing new pain relief medications .
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride involves its interaction with glutamate receptors in the brain . By modulating these receptors, the compound can influence neurotransmission and synaptic plasticity, which are essential for cognitive functions and memory . The exact molecular targets and pathways are still under investigation, but its role in neurotransmission makes it a valuable tool in neurology research .
Comparación Con Compuestos Similares
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride can be compared with other similar compounds such as:
2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine: This compound shares a similar structure but lacks the hydrochloride salt form.
6-Methyl-2-[(3-methoxyphenyl)ethynyl]pyridine: Another closely related compound with slight variations in the position of functional groups.
Actividad Biológica
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride, often referred to as MMPEP, is a compound that has garnered attention in pharmacological research, particularly for its role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This article explores the biological activity of MMPEP, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of MMPEP can be represented as follows:
Synthesis
MMPEP is synthesized through a Sonogashira cross-coupling reaction, which involves the coupling of 2-bromo-6-methylpyridine with 3-methoxyphenylacetylene. This method has been optimized to yield high purity and efficiency, with reported yields exceeding 90% under specific conditions .
MMPEP functions primarily as a negative allosteric modulator of mGluR5. By binding to an allosteric site on the receptor, it alters the receptor's conformation, thereby reducing its activity in response to glutamate. This modulation is significant in various neurological contexts, particularly in conditions such as anxiety, depression, and neurodegenerative diseases.
Antiproliferative Effects
Research indicates that MMPEP exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to MMPEP demonstrate increased potency in inhibiting cell proliferation when methoxy groups are strategically positioned on the aromatic ring . The introduction of methyl groups at specific positions on the pyridine and phenyl rings enhances this activity.
Neuroprotective Properties
MMPEP has been investigated for its neuroprotective effects. In preclinical models of neurodegeneration, it has been shown to reduce excitotoxicity and oxidative stress associated with glutamate signaling. This suggests potential applications in treating conditions like Alzheimer's disease and other forms of dementia .
Case Studies
Research Findings
Recent studies have expanded our understanding of MMPEP's biological activities:
- Antidepressant-like Effects : In behavioral assays, MMPEP has shown promise in reducing depressive-like symptoms in rodent models by modulating glutamate signaling pathways.
- Cognitive Enhancement : Research indicates that MMPEP may enhance cognitive function by improving synaptic plasticity through its action on mGluR5.
- Potential for Combination Therapies : Given its mechanism of action, combining MMPEP with other psychotropic medications could enhance therapeutic efficacy while potentially reducing side effects associated with direct mGluR5 agonists.
Q & A
Q. Table 1: Physicochemical Properties (Hypothetical Data)
| Property | Method | Notes |
|---|---|---|
| Water Solubility | Shake-flask + UV-Vis | Poor solubility in aqueous buffers |
| LogP | HPLC (C18, isocratic elution) | Estimated 2.8 ± 0.3 |
| Thermal Stability | TGA/DSC | Decomposition onset: 180°C |
Advanced: How do structural modifications (e.g., ethynyl/methoxyphenyl groups) influence mGluR5 receptor antagonism?
Methodological Answer:
This compound is a structural analog of MPEP , a known mGluR5 antagonist. Systematic modifications can be studied via:
- In Silico Docking : Use AutoDock Vina to model interactions with mGluR5’s allosteric site (PDB: 6FFI). Key residues: Pro655, Tyr659 .
- SAR Studies :
- Replace methoxy with halogens (e.g., Cl) to assess hydrophobic interactions.
- Shorten ethynyl linker to evaluate steric effects.
- Functional Assays : Measure IC₅₀ in HEK293 cells expressing mGluR5 using calcium mobilization assays .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors. Mitigation strategies:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., cytochrome P450 demethylation of methoxy group) .
- Bioavailability Studies : Administer via IV/PO routes in rodents; quantify plasma exposure via LC-MS/MS.
- Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to assess blood-brain barrier penetration .
Advanced: What analytical techniques characterize degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs), quench, and analyze via:
- Stability-Indicating Methods : Develop HPLC-DAD methods with peak purity analysis (e.g., λ = 254 nm) .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
